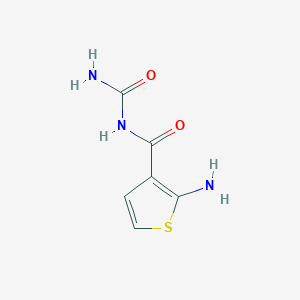

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-carbamoylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c7-4-3(1-2-12-4)5(10)9-6(8)11/h1-2H,7H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUKGOACZAMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403599 | |

| Record name | 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590358-27-3 | |

| Record name | 2-Amino-N-(aminocarbonyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common laboratory synthesis involves the reaction of 2-aminothiophene-3-carboxylic acid with urea under controlled conditions. This reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of the thiophene derivative reacts with the amino group of urea to form the aminocarbonyl carboxamide functionality.

Typical conditions include heating the reactants in an appropriate solvent, often under reflux, with or without catalysts to increase reaction efficiency.

The reaction scheme can be summarized as:

$$

\text{2-aminothiophene-3-carboxylic acid} + \text{urea} \rightarrow \text{2-amino-N-(aminocarbonyl)thiophene-3-carboxamide}

$$

Stoichiometric control: Using approximately 1.2 equivalents of urea relative to 2-aminothiophene-3-carboxylic acid improves yield.

Reaction time: Typically 12 to 24 hours to ensure completion.

Temperature: Reflux conditions in solvents such as dry dichloromethane or other aprotic solvents under inert atmosphere (nitrogen) to prevent side reactions.

The crude product is purified by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Gradient elution with acetonitrile-water mixtures (e.g., 30% to 100% MeCN) is used to achieve purity greater than 95%.

Industrial Production Methods

Industrial scale synthesis follows similar chemical principles but is optimized for higher throughput and purity.

Key steps include:

Use of large-scale reactors with precise temperature and mixing controls.

Catalysts may be employed to enhance reaction rates and selectivity.

Purification involves recrystallization and chromatographic methods adapted for scale, ensuring removal of impurities and by-products.

Quality control includes spectral characterization and chromatographic purity assays.

Reaction Mechanism Insights

The reaction mechanism involves nucleophilic attack by the amino group of urea on the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by elimination of water to form the amide bond.

Cyclocondensation reactions may also be employed in alternative synthetic routes, where ring closure occurs simultaneously with amide bond formation, though this is less common for this compound.

Analytical Data Supporting Synthesis

| Parameter | Details |

|---|---|

| Molecular Formula | C₆H₇N₃O₂S |

| Molecular Weight | 185.21 g/mol |

| CAS Number | 590358-27-3 |

| Key Spectral Features | IR: Carbonyl stretch at 1650–1750 cm⁻¹; N–H stretch at 3200–3400 cm⁻¹ |

| NMR Chemical Shifts | Thiophene protons at δ 6.8–7.5 ppm (¹H NMR); 2D NMR (COSY, HSQC) used for signal clarity |

| Purity Achieved | >95% by reverse-phase HPLC |

Summary Table of Preparation Methods

| Method Type | Reactants | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 2-aminothiophene-3-carboxylic acid + urea | Reflux in dry CH₂Cl₂ or similar solvent, 12–24 h, inert atmosphere | 70–80 | Recrystallization, reverse-phase HPLC | Stoichiometric control critical for yield |

| Cyclocondensation | 2-aminothiophene derivatives + urea or other amine sources | Elevated temperature, solvent-dependent | Variable | Chromatography | Less common, may form ring-closed intermediates |

| Industrial Scale Synthesis | Same as lab scale, optimized | Controlled temperature, catalysts may be used | >80 | Recrystallization, chromatography | Process optimized for purity and throughput |

Research Findings and Notes

The synthesis is well-established and reproducible with moderate to high yields.

Spectral data (IR, NMR, LC-MS) are crucial for confirming the structure and purity of the synthesized compound.

Reaction conditions such as solvent choice, temperature, and stoichiometry significantly affect yield and purity.

Purification by reverse-phase HPLC is effective in achieving high purity suitable for biological testing.

The compound’s stability and reactivity allow for further derivatization, which is important in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiophene derivatives with different functional groups.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different substituents.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for further research:

- Anticancer Properties : Studies have indicated that derivatives of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide can inhibit the activity of key enzymes involved in cancer progression, such as Akt and RNase H. These properties suggest potential applications in cancer therapeutics .

- Antiviral Activity : Certain derivatives have been identified as inhibitors of HIV-1 and HIV-2 reverse transcriptase, showcasing their potential as antiviral agents. The structure-activity relationship (SAR) studies highlight how modifications to the thiophene ring can influence potency .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives demonstrated significant inhibition of cell proliferation in ovarian and breast cancer cell lines. The mechanism was linked to the compound's ability to interfere with the Akt signaling pathway, which is crucial for cell survival and growth in cancer cells .

Case Study: Antiviral Activity

Research involving the screening of a library of compounds identified specific derivatives of this compound as effective inhibitors of HIV reverse transcriptase. The modifications on the thiophene ring were crucial for enhancing activity, indicating a clear SAR that can guide future drug design efforts .

Mechanism of Action

The mechanism by which 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in ) or electron-donating groups (e.g., methoxy in ) influences solubility and reactivity.

- Ring Systems : Analogs with fused rings (e.g., tetrahydrobenzo[b]thiophene in ) exhibit increased rigidity, which may affect pharmacokinetic properties like metabolic stability.

Structural and Crystallographic Insights

- Hydrogen Bonding: Analogs like 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide () form intramolecular C–H⋯O and N–H⋯O bonds, stabilizing pseudo-five- or six-membered rings. The urea group in the target compound could promote similar interactions, enhancing crystallinity and stability.

- Packing Interactions : Chloro-substituted analogs (e.g., ) exhibit intermolecular hydrogen bonds, while methoxy groups induce conformational locking via intramolecular interactions .

Biological Activity

2-Amino-N-(aminocarbonyl)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 188.22 g/mol. Its structure features a thiophene ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant radical scavenging activity, which helps in reducing oxidative stress within cells.

- Antitumor Effects : It has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for treating infections.

Antioxidant Activity

Research indicates that this compound effectively scavenges free radicals. In vitro assays have shown that it performs better than standard antioxidants like Trolox against various radicals (DPPH, ABTS).

| Compound | EC (µM) |

|---|---|

| This compound | 39.98 |

| Trolox | 50.00 |

Antitumor Activity

Studies on human cancer cell lines (e.g., HeLa and MCF-7) reveal that this compound exhibits dose-dependent cytotoxicity.

| Cell Line | IC (µg/mL) at 48h |

|---|---|

| HeLa | 27.05 |

| MCF-7 | 25.47 |

The mechanism involves the induction of apoptosis and disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

Case Studies

- Anticancer Study : A study conducted on cervical cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In a clinical setting, the compound was evaluated against drug-resistant bacterial strains, showing effectiveness comparable to conventional antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution properties. Its solubility is influenced by pH levels, which can affect its bioavailability in physiological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or cyclocondensation reactions. Key steps include:

- Use of anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen reflux to introduce acyl groups .

- Purification via reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to achieve >95% purity .

- Yield optimization (~70–80%) by controlling stoichiometry (1.2 equivalents of anhydrides) and reaction time (12–24 hrs) .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural characterization?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O, 1650–1750 cm⁻¹) and amide (N–H, 3200–3400 cm⁻¹) groups. Overlapping peaks (e.g., C≡N vs. C=O) require deconvolution software .

- NMR Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic/thiophene regions. For example, thiophene protons appear at δ 6.8–7.5 ppm in ¹H NMR .

- Orthogonal Validation : Cross-check with LC-HRMS (e.g., m/z calculated for C₁₀H₁₀N₂O₂S: 246.0463) .

Advanced Research Questions

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for thiophene-3-carboxamide derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the thiophene C-2 (amide) and C-5 (acyl) positions to assess steric/electronic effects on bioactivity .

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding to targets like JNK1 kinase, focusing on hydrogen bonds with Lys55 and hydrophobic interactions with Leu168 .

- Biological Assays : Pair SAR with kinase inhibition assays (e.g., TR-FRET for JNK1 IC₅₀) and ADMET profiling (e.g., microsomal stability in RLM) .

Q. How can researchers assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

- Methodological Answer :

- Plasma Stability : Incubate compound (1 µM) in fresh rat plasma at 37°C. Terminate reactions with ice-cold MeOH at 0, 15, 30, and 60 mins. Quantify via LC-MS; <20% degradation at 60 mins indicates stability .

- Microsomal Stability : Use rat liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion; half-life (t₁/₂) >60 mins suggests favorable metabolic stability .

- Positive Controls : Include verapamil (high clearance) and propranolol (low clearance) for assay validation .

Q. What mechanisms underlie the antibacterial activity of 2-amino-thiophene derivatives, and how can resistance be studied?

- Methodological Answer :

- Mode of Action : Evaluate membrane disruption via SYTOX Green uptake assays in S. aureus. Correlate with MIC values (e.g., 4–8 µg/mL for compound 31) .

- Resistance Studies : Serial passage bacteria (e.g., E. coli) under sub-MIC concentrations for 20 generations. Check for mutations in acrAB-tolC efflux pump genes via whole-genome sequencing .

- Synergy Testing : Combine with β-lactams (e.g., ampicillin) in checkerboard assays; FIC index <0.5 indicates synergy .

Data Analysis & Experimental Design

Q. How should researchers address contradictions between in vitro and cellular activity data?

- Methodological Answer :

- Permeability Testing : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) explains poor cellular uptake despite high in vitro potency .

- Protein Binding : Assess via equilibrium dialysis; >95% binding to human serum albumin reduces free drug concentration .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) using LC-MS/MS in hepatocyte incubations .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal dose-response curves (variable slope) using GraphPad Prism. Report IC₅₀ with 95% confidence intervals .

- Outlier Handling : Use Grubbs’ test (α=0.05) to exclude anomalies. Replicate experiments (n=3) to ensure reproducibility .

- Positive Controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.